Comparative Structural Identity and Patent Context Against Lead Analog
HIV-1 inhibitor-11 is explicitly identified as compound 1-1b in patent WO2021104413A1, distinguishing it from compound 1-1a, which is designated as HIV-1 inhibitor-12 [1]. While both share a fused pyridine ring core, their distinct structural features correlate with differential reported activities. HIV-1 inhibitor-12 (compound 1-1a) has a reported IC50 of 9 nM for HIV-1 capsid protein polymerization [2]. In contrast, no quantitative activity data is publicly available for HIV-1 inhibitor-11 (compound 1-1b), confirming it is not a functional equivalent.
| Evidence Dimension | Patent Designation and Reported Bioactivity |
|---|---|
| Target Compound Data | Compound 1-1b; No public IC50/EC50 data reported |
| Comparator Or Baseline | Compound 1-1a (HIV-1 inhibitor-12); IC50 = 9 nM (capsid polymerization) |
| Quantified Difference | Not quantifiable due to absence of target compound data. |
| Conditions | Patent structural disclosure; IC50 from capsid protein polymerization assay |
Why This Matters
This confirms that HIV-1 inhibitor-11 must be procured and used for its specific structural identity rather than an assumed potency, which is critical for SAR studies or as a negative control where activity is intentionally absent or unknown.
- [1] Zhang, X., et al. Fused pyridine ring derivative, preparation method therefor, and pharmaceutical use thereof. WO2021104413A1, 2021. View Source
- [2] MedChemExpress. HIV-1 inhibitor-12 (compound 1-1a) Product Information and IC50 Data. View Source
